molecular formula C15H22O3 B8388379 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate

Cat. No.: B8388379
M. Wt: 250.33 g/mol
InChI Key: BDNNMOOXJMFACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate: is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate typically involves the esterification of p-Isobutylphenylacetic acid with 2-methoxyethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its ester group makes it a versatile building block for various organic synthesis reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester hydrolysis.

Medicine

Industry

In the industrial sector, this compound can be used in the manufacture of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate involves its interaction with various molecular targets, primarily through its ester group. The ester can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    p-Isobutylphenylacetic acid: The parent acid of the ester.

    2-Methoxyethanol: The alcohol component of the ester.

    p-Isobutylphenylacetic acid methyl ester: A similar ester with a methyl group instead of a 2-methoxyethyl group.

Uniqueness

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the 2-methoxyethyl group can also affect its solubility and stability compared to other esters.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate

InChI

InChI=1S/C15H22O3/c1-12(2)10-13-4-6-14(7-5-13)11-15(16)18-9-8-17-3/h4-7,12H,8-11H2,1-3H3

InChI Key

BDNNMOOXJMFACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OCCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3.5 g of p-isobutylphenylacetic acid chloride in 5.9 g of 2-methoxyethanol was added 1.6 g of triethylamine, and the mixture was stirred at room temperature for 4 hours. After the reaction was complete, an inorganic substance produced was filtered off. The filtrate was extracted with ether, and the extract was washed, dehydrated and applied over a column of silica gel. The adsorbates was eluted with ether, and the eluates were freed of ether to give an oily product. Distillation of the product in vacuo gave 2.8 g of p-isobutylphenylacetic acid-2-methoxyethyl ester as a colorless oil, boiling at 97°-98° C./1 mmHg. Analysis-Calculated for C15H22O3 : C, 71.97; H, 8.86. Found: C, 71.63; H, 8.90. Mass spectrum: parent ion 250 m/e.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One

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